ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
Description
Properties
Molecular Formula |
C13H14N2O5 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17) |
InChI Key |
BMTWZJPFJKAWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The naphthalene core substituted at positions 1, 2, and 5 with nitro and keto groups can be synthesized starting from tetralone derivatives, such as 7-bromotetralin-1-one, which provide the partially saturated bicyclic framework. The keto group at position 5 corresponds to the tetralone carbonyl, while the nitro group introduction typically occurs via electrophilic aromatic substitution or nitration of appropriately protected intermediates.
Introduction of Nitro Group
Electrophilic nitration methods under controlled conditions allow for selective introduction of the nitro group at the 1-position of the naphthalene ring. Careful control of reaction conditions (temperature, nitrating agent concentration) is critical to avoid over-nitration or degradation of sensitive keto groups.
Carbamate Formation Methods
The carbamate moiety (ethyl carbamate) is introduced by reaction of the aromatic amine (on the naphthalene ring) with ethyl chloroformate or equivalent activated carbonate reagents. Several general methods for carbamate synthesis are well-documented in medicinal chemistry literature:
Traditional Carbamate Synthesis
- Reaction of an amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate.
- This method requires careful control to avoid side reactions and ensure high purity.
Carbamate Synthesis via Activated Mixed Carbonates
- Use of activated carbonate intermediates such as p-nitrophenyl chloroformate to generate mixed carbonates.
- These intermediates react efficiently with amines to form carbamates under mild conditions.
- This approach provides better control, higher yields, and milder reaction conditions compared to direct chloroformate methods.
Use of Benzotriazole-Based Carbonates
- Activated carbonates derived from benzotriazole derivatives (e.g., BTBC) can be used for carbamate formation.
- These reagents show high acylating reactivity and stability, allowing for efficient carbamate synthesis at room temperature.
Proposed Synthetic Route for Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
Based on the above methodologies, a plausible synthetic scheme is as follows:
Data Table: Summary of Key Reagents and Conditions for Carbamate Formation
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional chloroformate method | Ethyl chloroformate, base (e.g., triethylamine) | Room temp or 0–5°C, inert atmosphere | Simple, direct | Possible side reactions, requires careful control |
| Activated mixed carbonates | p-Nitrophenyl chloroformate, base, amine | Mild, room temp | High yield, mild, selective | Requires preparation of activated carbonate |
| Benzotriazole-based carbonate method | BTBC reagent, DMAP catalyst | Room temp, acetonitrile solvent | Highly reactive, stable reagents | More complex reagent synthesis |
Analysis and Research Insights
- The carbamate formation step is critical and benefits from using activated carbonate reagents to improve yield and selectivity.
- The substituted naphthalene core synthesis requires careful nitration to avoid degradation of the keto group and to achieve regioselectivity.
- No direct commercial synthetic protocols for this compound are available in public databases, but the outlined approach aligns with standard organic synthesis practices for similar compounds.
- Patent literature (e.g., CA2515311A1) describes related antibacterial compounds with complex bicyclic and substituted aromatic cores, indicating the feasibility of such synthetic routes.
Chemical Reactions Analysis
Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Carbamate (EC)
Ethyl carbamate (EC) is a simpler carbamate derivative widely studied for its carcinogenic properties, particularly in fermented beverages like白酒 (Chinese liquors) .
Key Differences :
1-Nitronaphthalene
1-Nitronaphthalene shares the nitro-substituted naphthalene framework but lacks the carbamate and ketone groups .
| Property | 1-Nitronaphthalene | This compound |
|---|---|---|
| Functional Groups | Nitro group on naphthalene | Nitro, carbamate, and ketone groups |
| Reactivity | Electrophilic aromatic substitution favored | Enhanced electrophilicity due to multiple electron-withdrawing groups |
| Toxicity | Respiratory irritant; potential carcinogen | Unknown; carbamate may modulate nitro group toxicity |
| Applications | Industrial solvent, dye precursor | Likely limited to research (e.g., synthetic intermediates) |
Key Differences :
- The ketone moiety may enable participation in condensation or cyclization reactions, absent in 1-nitronaphthalene.
Carbamate-Protected Amines (Patent Derivatives)
Patent-derived carbamates, such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, highlight the role of carbamates as amine-protecting groups in synthetic chemistry .
Key Differences :
- The target compound’s nitro group complicates traditional carbamate deprotection strategies (e.g., acidolysis or hydrogenolysis).
- Its fused bicyclic system imposes steric hindrance, unlike linear patent derivatives.
Q & A
Q. What are the standard synthetic routes for ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate?
The synthesis typically involves coupling nitro-substituted naphthalenone intermediates with ethyl carbamate derivatives. For example, carbamate formation can be achieved via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents like DMF, followed by purification via column chromatography (e.g., silica gel) . Similar methodologies are employed for structurally related carbamates, such as methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, where alkylation with brominated reagents (e.g., 2-bromopropane) under reflux conditions yields target compounds .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions and carbamate linkage integrity. For example, H NMR can resolve signals for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) or FAB-MS provides molecular ion peaks and fragmentation patterns to validate molecular weight and nitro/carbamate functional groups .
- Infrared Spectroscopy (IR) : Peaks near 1700–1750 cm confirm carbonyl groups (C=O) from the carbamate and ketone moieties .
Q. What safety protocols are recommended given ethyl carbamate’s toxicity profile?
Ethyl carbamate derivatives are classified as Group 2B carcinogens (IARC). Researchers must:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Avoid inhalation or skin contact, as acute exposure can cause hepatic/renal injury .
- Implement waste disposal protocols compliant with hazardous chemical regulations (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
Contradictions often arise from overlapping signals (e.g., diastereotopic protons in the 7,8-dihydro-naphthalenone ring). Strategies include:
- 2D NMR (COSY, HSQC) : Differentiates coupling interactions and assigns proton-carbon correlations .
- Isotopic Labeling : For nitro group verification, N-labeled reagents can clarify resonance splitting in H-N HMBC spectra .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding spectral interpretation .
Q. What strategies optimize synthesis yield under varying reaction conditions?
Key variables include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance carbamate coupling efficiency compared to THF .
- Catalyst Screening : Tetrabutylammonium iodide (TBAI) improves alkylation rates in SN2 reactions .
- Temperature Control : Reactions at 50–70°C balance kinetic efficiency and thermal decomposition risks for nitro groups .
Q. How do substituents (e.g., nitro, ketone) influence the compound’s reactivity in downstream applications?
- Nitro Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the naphthalene ring’s meta-position. This impacts derivatization (e.g., reduction to amine intermediates) .
- Ketone Moiety : Facilitates Michael addition or condensation reactions, enabling functionalization for biological activity studies (e.g., kinase inhibition assays) .
Q. What mechanistic insights explain byproduct formation during carbamate synthesis?
Common byproducts arise from:
- Over-alkylation : Excess alkylating agents (e.g., bromopropane) lead to quaternary ammonium salts, detectable via LC-MS .
- Hydrolysis : Moisture-sensitive intermediates (e.g., chloroformates) degrade to ureas, mitigated by anhydrous conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed melting points?
Discrepancies may stem from:
- Polymorphism : Recrystallization in different solvents (e.g., ethanol vs. hexane) yields distinct crystalline forms.
- Impurity Profiles : HPLC purity checks (>98%) and differential scanning calorimetry (DSC) can identify eutectic mixtures .
Q. Why might GC-MS spectra show unexpected fragmentation patterns?
- Thermal Degradation : Nitro groups may decompose in the GC inlet, producing NO fragments. Lower injection temperatures (≤250°C) mitigate this .
- In-source Fragmentation : High ionization energies in EI-MS can cleave labile carbamate bonds. Soft ionization methods (e.g., ESI-MS) are preferable for intact molecular ion detection .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
